![molecular formula C6H7O4P B1622452 (2-Hydroxyphenyl)phosphonic acid CAS No. 53104-46-4](/img/structure/B1622452.png)
(2-Hydroxyphenyl)phosphonic acid
Overview
Description
“(2-Hydroxyphenyl)phosphonic acid” is a chemical compound with the CAS Number: 53104-46-4. Its molecular weight is 174.09 . It is a phosphoryl analog of 2-hydroxybenzoic (salicylic) acid .
Molecular Structure Analysis
The molecular structure of “(2-Hydroxyphenyl)phosphonic acid” has been determined by X-ray diffraction, elemental analysis, and IR spectroscopy . The structure of the molecule was also analyzed using quantum chemical calculations by the density functional theory (DFT) .Scientific Research Applications
Complexation with Copper (II) Cation
The copper(II) complex [Cu(H2L1)2(H2O)2] with (2-Hydroxyphenyl)phosphonic acid (H3L1) was synthesized . The composition and structure of the complex were determined by X-ray diffraction, elemental analysis, and IR spectroscopy .
Quantum Chemical Calculations
Quantum chemical calculations of the structure of the H3L1 molecule were performed by the density functional theory (DFT) .
Cytotoxic Properties
The cytotoxic properties of the [Cu(H2L1)2(H2O)2] complex in human cervical adenocarcinoma HeLa cells were evaluated .
Bioactive Properties
Phosphonic acids, including (2-Hydroxyphenyl)phosphonic acid, were used for their bioactive properties .
Bone Targeting
Phosphonic acids were used for bone targeting .
6. Design of Supramolecular or Hybrid Materials Phosphonic acids were used for the design of supramolecular or hybrid materials .
Functionalization of Surfaces
Phosphonic acids were used for the functionalization of surfaces .
Medical Imaging
Future Directions
properties
IUPAC Name |
(2-hydroxyphenyl)phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O4P/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4,7H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLSGZWUFXMAOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391675 | |
Record name | (2-hydroxyphenyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxyphenyl)phosphonic acid | |
CAS RN |
53104-46-4 | |
Record name | (2-hydroxyphenyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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